HCAR2 agonist 1

HCAR2 pharmacology allosteric agonism GPCR potency ranking

HCAR2 agonist 1 (CAS 1066676-21-8, Compound 9n) is a synthetic Gi protein-biased allosteric modulator (BAM) of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A), a Class A GPCR implicated in anti-lipolytic and anti-inflammatory signaling. Discrete from orthosteric agonists that engage the conserved orthosteric binding pocket (OBP), HCAR2 agonist 1 occupies a structurally distinct allosteric site at the TM5-TM6-ECL2 interface, enabling probe-dependent modulation of downstream effectors.

Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
Cat. No. B15605256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCAR2 agonist 1
Molecular FormulaC26H28N4O2
Molecular Weight428.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)/t18-/m1/s1
InChIKeyDJSWNINDPRRCLC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HCAR2 agonist 1 (Compound 9n) – Gi-Biased Allosteric Modulator for Inflammatory & Metabolic Research Procurement


HCAR2 agonist 1 (CAS 1066676-21-8, Compound 9n) is a synthetic Gi protein-biased allosteric modulator (BAM) of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A), a Class A GPCR implicated in anti-lipolytic and anti-inflammatory signaling [1]. Discrete from orthosteric agonists that engage the conserved orthosteric binding pocket (OBP), HCAR2 agonist 1 occupies a structurally distinct allosteric site at the TM5-TM6-ECL2 interface, enabling probe-dependent modulation of downstream effectors [2]. The molecule supplies reproducible Gi-pathway bias with negligible β-arrestin1 recruitment and is suitable for in vitro and in vivo studies of biased GPCR pharmacology in inflammation and metabolic disease.

HCAR2 agonist 1 Procurement: Why Generic Orthosteric HCAR2 Agonists Cannot Substitute for a Biased Allosteric Modulator


Orthosteric HCAR2 agonists such as niacin, monomethyl fumarate (MMF), and the high-affinity tool compound MK-6892 non-selectively activate both Gi-protein and β-arrestin effectors; the β-arrestin pathway is mechanistically linked to the dose-limiting cutaneous flushing that restricts therapeutic utility [1]. HCAR2 agonist 1 exerts positive allosteric modulation (PAM) on Gi signaling while acting as a negative allosteric modulator (NAM) or neutral allosteric ligand for β-arrestin recruitment, depending on the orthosteric partner—a probe-dependent biased profile that cannot be replicated by any orthosteric agonist alone [2]. Substituting HCAR2 agonist 1 with a generic orthosteric agonist therefore forfeits pathway selectivity and the opportunity to decouple anti-inflammatory efficacy from the flushing side-effect pathway.

HCAR2 agonist 1 Quantitative Differentiation Evidence: Comparator-Based Potency, Bias, and Anti-Inflammatory Efficacy


Intrinsic Allosteric Agonist Potency vs. Orthosteric Agonists MK-6892, Niacin, and 3-HB

In a BRET-based Gi-protein dissociation assay performed under identical conditions, HCAR2 agonist 1 (Compound 9n) demonstrated a partial allosteric agonist potency of 1.0 μM, compared with the full orthosteric agonists MK-6892 (80 nM), niacin (117 nM), and the endogenous agonist 3-HB (0.9 mM) [1]. Although its standalone agonist potency is lower than that of full orthosteric agonists, this characteristic is inherent to its mechanism as a partial allosteric agonist and does not limit its functional utility when employed as a PAM.

HCAR2 pharmacology allosteric agonism GPCR potency ranking

Allosteric Potentiation of Orthosteric Agonists: Positive Cooperativity with Niacin and 3-HB

HCAR2 agonist 1 acts as a positive allosteric modulator (PAM), enhancing the Gi-signaling potency of the orthosteric agonist niacin by ~19-fold and of the endogenous ligand 3-HB by ~12-fold [1]. This cooperativity is not observed with any known orthosteric-only HCAR2 agonist; for comparison, the orthosteric agonist MK-6892 alone achieves high potency (80 nM) but cannot potentiate other orthosteric ligands. The allosteric nature of HCAR2 agonist 1 thus provides a unique capability to boost endogenous or therapeutic orthosteric ligand signaling.

positive allosteric modulator PAM biased allosteric modulation HCAR2 cooperativity

Gi Protein-Biased Signaling: Selective Potentiation of Gi vs. Negative Modulation of β-Arrestin Recruitment

In a systematic comparison of Gi protein activation (BRET-based Gαi1-Gγ2 dissociation) versus β-arrestin1 recruitment (NanoBiT assay), HCAR2 agonist 1 exhibited divergent, probe-dependent modulation [1]. When co-administered with MK-6892, it potentiated Gi signaling in a dose-dependent manner, whereas it acted as a negative allosteric modulator (NAM) for β-arrestin1 recruitment driven by MK-6892 [2]. With niacin, it displayed a subtle PAM effect on β-arrestin; with MMF, it behaved as a neutral allosteric ligand (NAL) for β-arrestin. This contrasts with the unbiased orthosteric agonist MK-6892, which robustly activates both Gi and β-arrestin pathways without discrimination.

biased signaling functional selectivity Gi bias β-arrestin HCAR2 side effects

Anti-Inflammatory Cytokine Suppression in Macrophages: HCAR2 agonist 1 Reduces TNF-α, IL-1β, IL-6, and MCP-1 mRNA

In LPS-stimulated RAW264.7 macrophages, HCAR2 agonist 1 significantly reduced the mRNA levels of pro-inflammatory cytokines TNF-α, IL-1β, IL-6, and MCP-1, and this anti-inflammatory effect was abrogated by pertussis toxin (PTX) or HCAR2-Gi pathway blockade, confirming a Gi-dependent mechanism [1]. While niacin and MMF also exhibit anti-inflammatory activity, their concurrent activation of β-arrestin limits therapeutic windows. The Gi-biased nature of HCAR2 agonist 1 allows anti-inflammatory efficacy without the flushing-associated β-arrestin recruitment, a profile not achievable with any orthosteric-only HCAR2 agonist [2].

anti-inflammatory cytokine suppression RAW264.7 macrophages HCAR2-Gi pathway

In Vivo Efficacy: HCAR2 agonist 1 Potentiates Orthosteric Agonist Anti-Inflammatory Effects in Mouse Colitis Model

Co-administration of HCAR2 agonist 1 with orthosteric agonists (niacin or MMF) in a mouse model of colitis resulted in enhanced anti-inflammatory effects compared to orthosteric agonist monotherapy [1]. This in vivo cooperativity mirrors the in vitro PAM activity and validates the translational potential of biased allosteric modulation. No orthosteric-only HCAR2 agonist has demonstrated the ability to potentiate the anti-inflammatory effects of a second orthosteric agonist in vivo, as this requires the allosteric mechanism unique to HCAR2 agonist 1 [2].

in vivo colitis model co-administration PAM efficacy inflammatory bowel disease

Structurally Unique Allosteric Binding Site Confers Subtype Selectivity Over HCAR1

Cryo-EM structures of the HCAR2-Gi1 complex with compound 9n reveal that the allosteric modulator occupies a previously unidentified crevice at the TM5-TM6-ECL2 interface, distinct from the orthosteric binding pocket occupied by niacin, MMF, and MK-6892 [1]. Sequence alignment of HCAR subtypes reveals that HCAR3 maintains a similar allosteric interface, enabling HCAR2 agonist 1 to serve as a PAM for HCAR3 with slightly reduced activity, whereas HCAR1 is structurally divergent at this site and does not respond to compound 9n [2]. This contrasts with orthosteric agonists, which show varying degrees of cross-reactivity across all three HCAR subtypes.

allosteric site subtype selectivity HCAR1 vs HCAR2 structural biology cryo-EM

HCAR2 agonist 1 Optimal Research & Industrial Application Scenarios


Biased GPCR Signaling Studies Requiring Pathway-Selective Modulation of HCAR2

HCAR2 agonist 1 is the only commercially available tool compound that enables Gi-protein-selective activation of HCAR2 with concurrent suppression of β-arrestin recruitment. Researchers studying functional selectivity (biased signaling) at HCAR2 can use this compound to dissect Gi-mediated anti-inflammatory and anti-lipolytic effects from β-arrestin-mediated flushing pathways, a capability not afforded by orthosteric agonists such as niacin, MMF, or MK-6892 [1]. The probe-dependent behavior (PAM for Gi, NAM for β-arrestin with MK-6892) also allows investigation of allosteric-orthosteric cooperativity in a receptor-specific context [2].

Macrophage Inflammation Models for Cytokine Suppression via HCAR2-Gi Pathway

In LPS-stimulated RAW264.7 macrophages, HCAR2 agonist 1 reduces pro-inflammatory cytokine mRNA levels (TNF-α, IL-1β, IL-6, MCP-1) through a PTX-sensitive Gi-dependent mechanism [1]. This makes it the appropriate HCAR2 tool for macrophage inflammation studies where pathway-specific interrogation is required. Unlike niacin or MMF, HCAR2 agonist 1 does not co-activate β-arrestin, enabling cleaner dissection of Gi-mediated anti-inflammatory signaling without confounding β-arrestin-dependent effects [2].

In Vivo Colitis and Inflammatory Bowel Disease Models with Co-Administration Design

HCAR2 agonist 1 potentiates the anti-inflammatory effects of orthosteric agonists (niacin, MMF) in mouse colitis models, demonstrating in vivo PAM efficacy [1]. Experimental designs that require reduced orthosteric agonist dosing to minimize β-arrestin-mediated flushing can incorporate HCAR2 agonist 1 as an adjuvant. This co-administration paradigm is unique to HCAR2 agonist 1 and cannot be replicated with any orthosteric-only HCAR2 agonist [2].

Structural Biology and Drug Discovery Targeting the HCAR2 Allosteric Pocket

Cryo-EM structures of HCAR2-Gi1 complexes with HCAR2 agonist 1 bound to the TM5-TM6-ECL2 allosteric crevice provide a validated structural template for rational design of novel HCAR2 allosteric modulators [1]. Medicinal chemistry groups seeking subtype-selective HCAR2 ligands can use HCAR2 agonist 1 as a reference allosteric chemotype, as its binding pocket is structurally distinct from the orthosteric site and conserved in HCAR2/HCAR3 but divergent in HCAR1 [2].

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